C28H34BrN3O
Overview
Description
The compound with the molecular formula C28H34BrN3O is a complex organic molecule that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H34BrN3O typically involves multi-step organic reactions. One common method includes the use of a brominated precursor, which undergoes a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods helps in identifying the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
C28H34BrN3O: undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
C28H34BrN3O: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which C28H34BrN3O exerts its effects involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
C28H34ClN3O: Similar structure but with a chlorine atom instead of bromine.
C28H34IN3O: Contains an iodine atom, leading to different reactivity and properties.
C28H34F3N3O: Fluorinated version, often studied for its enhanced stability and bioactivity.
Highlighting Uniqueness
C28H34BrN3O: is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where bromine’s reactivity is advantageous.
Properties
IUPAC Name |
(1S,17S,18S,21S,22S,25S,26R)-8-bromo-17,21,22-trimethyl-4,5,13-triazaheptacyclo[15.11.0.03,15.04,12.06,11.018,26.021,25]octacosa-3(15),5,7,9,11,13-hexaen-22-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34BrN3O/c1-26-14-16-15-30-25-20-7-5-18(29)13-23(20)31-32(25)24(16)12-17(26)4-6-19-21(26)8-10-27(2)22(19)9-11-28(27,3)33/h5,7,13,15,17,19,21-22,33H,4,6,8-12,14H2,1-3H3/t17-,19+,21-,22-,26-,27-,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZIBCPSWFIQDD-VNYLEGLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)N6C(=C7C=CC(=CC7=N6)Br)N=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C(C4)N6C(=C7C=CC(=CC7=N6)Br)N=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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